molecular formula C11H18N2 B13248294 (2-Methylbutyl)(pyridin-3-ylmethyl)amine

(2-Methylbutyl)(pyridin-3-ylmethyl)amine

Cat. No.: B13248294
M. Wt: 178.27 g/mol
InChI Key: PDNHCDUVAJZOIY-UHFFFAOYSA-N
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Description

(2-Methylbutyl)(pyridin-3-ylmethyl)amine is an organic compound with the molecular formula C11H18N2 It is composed of a pyridine ring substituted with a pyridin-3-ylmethyl group and a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridin-3-ylmethanol with 2-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2-Methylbutyl)(pyridin-3-ylmethyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbutyl)(pyridin-2-ylmethyl)amine
  • (2-Methylbutyl)(pyridin-4-ylmethyl)amine
  • (2-Methylbutyl)(pyridin-3-ylethyl)amine

Uniqueness

(2-Methylbutyl)(pyridin-3-ylmethyl)amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-3-10(2)7-13-9-11-5-4-6-12-8-11/h4-6,8,10,13H,3,7,9H2,1-2H3

InChI Key

PDNHCDUVAJZOIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CN=CC=C1

Origin of Product

United States

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